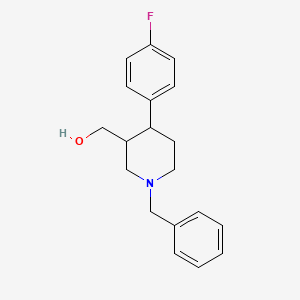
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol
Vue d'ensemble
Description
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol typically involves the following steps :
Starting Materials: The synthesis begins with the appropriate benzyl and fluorophenyl precursors.
Reaction Conditions: The reaction is carried out in a solvent such as methylene chloride, with triethylamine and di-tert-butyl dicarbonate as reagents.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are usually alcohols or amines.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
Applications De Recherche Scientifique
Chemistry:
Biology:
Medicine:
- Explored as a potential pharmaceutical agent, particularly in the development of antidepressants and other central nervous system-active drugs .
Industry:
Mécanisme D'action
The mechanism of action of ((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol involves its interaction with specific molecular targets and pathways . It is believed to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for its potential antidepressant effects .
Comparaison Avec Des Composés Similaires
Paroxetine Hydrochloride: A well-known antidepressant with a similar piperidine structure.
Fluoxetine: Another antidepressant with a fluorophenyl group.
Sertraline: Contains a similar benzyl group and is used as an antidepressant.
Uniqueness:
((3S,4R)-1-Benzyl-4-(4-fluorophenyl)piperidin-3-yl)methanol: stands out due to its specific stereochemistry and the presence of both benzyl and fluorophenyl groups, which contribute to its unique pharmacological profile.
Propriétés
Formule moléculaire |
C19H22FNO |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
[1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2 |
Clé InChI |
AELJBFRPEBTCSA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details
















Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













